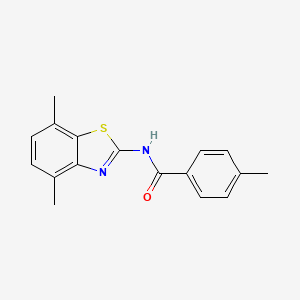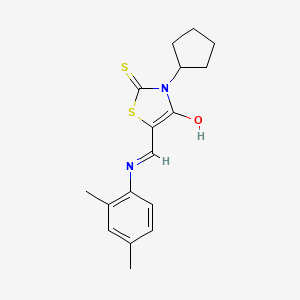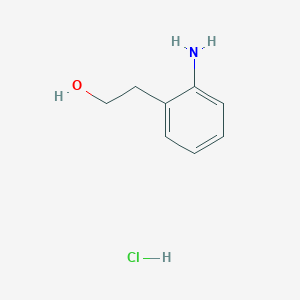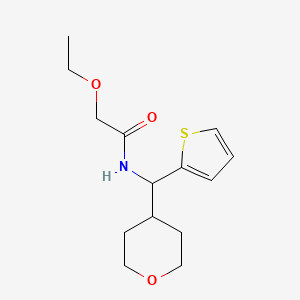
2-ethoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-ethoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide” is a complex organic molecule. It contains an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom . It also contains a tetrahydro-2H-pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms . The thiophen-2-yl group is a five-membered aromatic ring containing four carbon atoms and a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure . The tetrahydro-2H-pyran ring and the thiophen-2-yl group would contribute to the three-dimensionality of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of an amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Mecanismo De Acción
Target of Action
The primary targets of the compound “2-ethoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide” are currently unknown. This compound contains a thiophene ring, which is a common structural motif in biologically active compounds . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets and can exhibit a range of biological activities .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Thiophene derivatives have been shown to interact with a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 2-ethoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide for lab experiments include its low toxicity, potential anti-cancer and anti-inflammatory properties, and its ability to inhibit the activity of certain enzymes. However, its limitations include the need for further research to fully understand its mechanism of action, and the need for more studies to determine its effectiveness in humans.
Direcciones Futuras
There are several future directions for the research of 2-ethoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide. One direction is to further investigate its potential as an anti-cancer agent, and to determine its effectiveness in treating different types of cancer. Another direction is to investigate its potential as an anti-inflammatory agent, and to determine its effectiveness in treating different inflammatory conditions. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential for use in other fields, such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide involves the reaction of tetrahydro-2H-pyran-4-ol with thiophene-2-carbaldehyde to form tetrahydro-2H-pyran-4-ylthiophene-2-carbaldehyde. This intermediate is then reacted with ethyl acetate and ammonium acetate to form this compound.
Aplicaciones Científicas De Investigación
2-ethoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Safety and Hazards
Propiedades
IUPAC Name |
2-ethoxy-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-2-17-10-13(16)15-14(12-4-3-9-19-12)11-5-7-18-8-6-11/h3-4,9,11,14H,2,5-8,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEHESMLQHSBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC(C1CCOCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



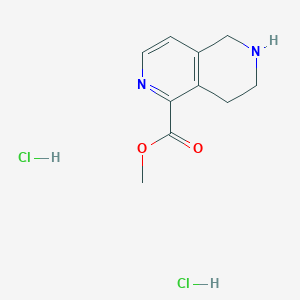
![1-(tert-butyl)-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2475660.png)
![4-(2-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide](/img/structure/B2475661.png)
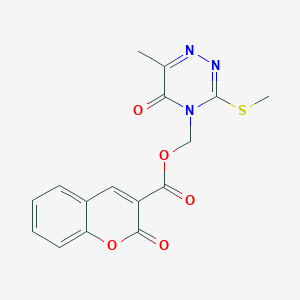


![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride](/img/structure/B2475669.png)
![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2475670.png)
